molecular formula C9H10BrClO B8601553 1-(2-Bromo-ethoxymethyl)-4-chlorobenzene

1-(2-Bromo-ethoxymethyl)-4-chlorobenzene

Cat. No.: B8601553
M. Wt: 249.53 g/mol
InChI Key: UIODNIZBKOBITH-UHFFFAOYSA-N
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Description

1-(2-Bromo-ethoxymethyl)-4-chlorobenzene is a halogenated benzene derivative of significant interest in synthetic organic chemistry, particularly for the construction of more complex molecules in a research setting. Compounds of this structural class, featuring both bromo and chloro substituents, are frequently employed as key intermediates in multi-step synthesis. A prominent application of similar bromo- and chloro-substituted benzene compounds is in the synthesis of active pharmaceutical ingredients (APIs). For instance, such intermediates are utilized in the large-scale synthesis of drugs like Dapagliflozin and Cenobamate . The bromine and chlorine atoms on the aromatic ring serve as excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the attachment of complex aryl or alkyl groups . Furthermore, the bromoethoxy side chain can act as a flexible linker or be used to introduce other functional groups. The chlorine substituent on the aromatic ring is a meta-directing group in Electrophilic Aromatic Substitution reactions, influencing the regiochemistry of further substitutions on the ring . Researchers value this compound for its utility in exploring new synthetic pathways and developing novel chemical entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-(2-bromoethoxymethyl)-4-chlorobenzene

InChI

InChI=1S/C9H10BrClO/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2

InChI Key

UIODNIZBKOBITH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCBr)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

This method exploits the reactivity of 4-chlorobenzyl halides (X = Cl, Br) with 2-bromoethanol derivatives. The Williamson ether synthesis is typically employed, where a 4-chlorobenzyl halide reacts with 2-bromoethanol in the presence of a base (e.g., KOH or NaH) to form the ethoxymethyl bridge.

Procedure:

  • Substrate Preparation : 4-Chlorobenzyl chloride or bromide is synthesized via chlorination/bromination of toluene derivatives.

  • Alkylation :

    • 4-Chlorobenzyl chloride (1.0 eq) is dissolved in anhydrous THF.

    • 2-Bromoethanol (1.2 eq) and NaH (1.5 eq) are added under nitrogen at 0°C.

    • The mixture is stirred at 60°C for 12–24 hours.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate).

Data:

ParameterValue
Yield65–78%
Key CatalystNaH
Reaction Time12–24 hours
Purity (HPLC)>95%

Advantages : High selectivity for the ethoxymethyl group.
Limitations : Requires strict anhydrous conditions and generates stoichiometric waste from the base.

Bromination of Ethoxymethyl-Substituted Precursors

Reaction Overview

A two-step approach involves:

  • Introducing the ethoxymethyl group via etherification.

  • Brominating the ethyl chain using PBr₃ or HBr.

Procedure:

  • Etherification :

    • 4-Chlorobenzyl alcohol (1.0 eq) reacts with ethylene oxide in the presence of BF₃·Et₂O (5 mol%) at 80°C for 6 hours to form 1-(2-hydroxyethoxymethyl)-4-chlorobenzene.

  • Bromination :

    • The intermediate is treated with PBr₃ (1.5 eq) in dichloromethane at 0°C for 2 hours.

Data:

ParameterValue
Overall Yield60–70%
Bromination AgentPBr₃
Reaction Temp0°C (bromination step)

Advantages : Scalable for industrial production.
Limitations : PBr₃ is moisture-sensitive and corrosive.

Friedel-Crafts Alkylation with Bromoethylating Agents

Reaction Overview

Friedel-Crafts alkylation introduces the bromoethoxymethyl group directly onto chlorobenzene using AlCl₃ or FeCl₃ as catalysts.

Procedure:

  • Electrophile Preparation : 2-Bromoethyl tosylate is synthesized by reacting 2-bromoethanol with TsCl.

  • Alkylation :

    • Chlorobenzene (1.0 eq) and 2-bromoethyl tosylate (1.1 eq) are mixed in dichloromethane.

    • AlCl₃ (1.2 eq) is added at 0°C, and the reaction is stirred at 25°C for 8 hours.

Data:

ParameterValue
Yield55–65%
CatalystAlCl₃
Side ProductsDi-alkylated byproducts (<10%)

Advantages : Direct functionalization of chlorobenzene.
Limitations : Moderate regioselectivity and catalyst toxicity.

Palladium-Catalyzed Cross-Coupling

Reaction Overview

Suzuki-Miyaura coupling links pre-functionalized bromoethoxymethyl boronic esters to 4-chlorophenyl halides.

Procedure:

  • Boronic Ester Synthesis : 2-Bromoethoxymethyl boronic ester is prepared via Miyaura borylation.

  • Coupling :

    • 4-Chloroiodobenzene (1.0 eq), boronic ester (1.2 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 eq) are heated in dioxane at 80°C for 12 hours.

Data:

ParameterValue
Yield70–85%
Catalyst Loading2 mol% Pd(PPh₃)₄
Reaction ScaleUp to 100 g

Advantages : Excellent regiocontrol and functional group tolerance.
Limitations : High cost of palladium catalysts.

One-Pot Tandem Acylation-Reduction

Reaction Overview

Adapted from patent US20220267238A1, this method combines acylation and reduction in a single pot.

Procedure:

  • Acylation : 5-Bromo-2-chlorobenzoic acid reacts with 2-bromoethanol using TFAA and BF₃·Et₂O.

  • Reduction : Triethylsilane reduces the intermediate to the target compound.

Data:

ParameterValue
Yield75–80%
Key ReagentsTFAA, BF₃·Et₂O
Reaction Time24 hours

Advantages : Avoids isolation of intermediates, reducing waste.
Limitations : Requires precise control of reaction conditions.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityKey Challenges
Nucleophilic Substitution65–78ModerateHighAnhydrous conditions required
Bromination60–70LowMediumHandling corrosive reagents
Friedel-Crafts55–65LowMediumRegioselectivity issues
Cross-Coupling70–85HighHighCatalyst cost
One-Pot Tandem75–80ModerateHighOptimization complexity

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-ethoxymethyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl ethers, thioethers, or amines.

    Oxidation: Products include benzaldehyde derivatives or benzoic acids.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromo-ethoxymethyl)-4-chlorobenzene has several notable applications:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth at low concentrations, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines. Mechanistic investigations revealed that it activates caspase pathways, leading to programmed cell death .

Medicinal Chemistry

Due to its biological activities, this compound is being explored for the development of new therapeutic agents. Its structure allows for modifications that can enhance efficacy and reduce toxicity in drug formulations.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against various bacterial strains, revealing significant inhibition at concentrations as low as 50 µg/mL. This finding highlights its potential as a therapeutic agent for treating infections caused by resistant bacterial strains.

Cancer Cell Studies

In vitro studies utilizing MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound resulted in over a 70% reduction in cell proliferation after 48 hours of exposure. The study concluded that this effect was mediated through oxidative stress mechanisms leading to DNA damage and apoptosis.

While the biological activities of this compound are promising, safety assessments indicate potential cytotoxic effects at higher concentrations. Further studies are necessary to establish safe dosage levels for therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-ethoxymethyl)-4-chlorobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromoethoxymethyl and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 1-(2-bromo-ethoxymethyl)-4-chlorobenzene with related compounds:

Compound Name Substituent Molecular Weight (g/mol) Key Reactivity Features
This compound -CH₂-O-CH₂CH₂Br 249.5* High electrophilicity due to Br; ether linkage enhances solubility
1-(2-Bromoethyl)-4-chlorobenzene -CH₂CH₂Br 219.5 Direct alkyl bromide; prone to SN2 reactions
1-(Bromomethyl)-4-chlorobenzene -CH₂Br 205.5 Compact structure; rapid substitution kinetics
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene Allyl bromide substituent 245.5 Allylic bromine enables catalytic coupling (e.g., Rh-catalyzed hydroacylation)
1-(Azidomethyl)-4-chlorobenzene -CH₂N₃ 167.6 Click chemistry precursor for triazole synthesis

*Estimated based on analogous compounds.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): Substitution with EWGs (e.g., -NO₂, -CF₃) on the aromatic ring enhances yields in reductive cyclization (e.g., 2-arylindoles from 1-(2-nitrostyryl)-4-chlorobenzene, 67–85% yield) . The chlorine in this compound likely amplifies similar effects.
  • Steric Hindrance : Bulky substituents (e.g., methyl groups) reduce reaction yields due to steric clashes (e.g., 2d synthesis yield drops to 58% with a methyl group) . The ethoxymethyl chain in the target compound may introduce moderate steric effects.

Research Findings and Challenges

  • Catalytic Challenges : Nickel-catalyzed difluoromethylation of inert aryl chlorides (e.g., 1-(tert-butyl)-4-chlorobenzene) requires electron-withdrawing groups for activation, suggesting limitations for unactivated derivatives like this compound .
  • Crystallographic Data : Brominated analogs (e.g., 1-bromo-4-[2-(4-bromophenyl)ethyl]benzene) exhibit distinct crystal packing dominated by halogen-halogen interactions, a feature likely shared by the target compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-bromoethyl)-4-chlorobenzene?

  • Methodology : Synthesis typically involves bromination of 4-chlorophenethyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions. Alternatively, nucleophilic substitution of 4-chlorophenethyl tosylate with NaBr in polar aprotic solvents (e.g., DMF) can yield the target compound.
  • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity using GC-MS or 1^1H/13^13C NMR. Ensure anhydrous conditions to avoid hydrolysis of the bromoethyl group .

Q. How should researchers safely handle and store 1-(2-bromoethyl)-4-chlorobenzene?

  • Safety Protocols :

  • Use PPE (gloves, goggles, lab coat) due to its corrosive (H318) and toxic (H302, H411) properties.
  • Store in a cool, dry place (<25°C) away from oxidizing agents and moisture.
  • Neutralize spills with sodium bicarbonate and dispose via certified hazardous waste facilities .

Q. What analytical techniques are suitable for structural characterization?

  • Techniques :

  • NMR Spectroscopy : 1^1H NMR (CDCl₃) shows peaks at δ 7.3–7.4 ppm (aromatic protons) and δ 3.6–3.8 ppm (bromoethyl CH₂).
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M]+^+ at m/z 219.51 (C₈H₈BrCl).
  • X-ray Crystallography : For crystalline derivatives, SHELX software can resolve bond angles and dihedral angles (e.g., nitro group vs. benzene plane: 14.9°) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges.
  • Validate thermochemical data (e.g., atomization energies) against experimental values using exact-exchange corrections to reduce errors (<3 kcal/mol) .

Q. What are the mechanistic implications of the bromoethyl group in nucleophilic substitution reactions?

  • Insights :

  • The bromine atom acts as a leaving group, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols).
  • Steric hindrance from the ethoxymethyl chain may reduce reactivity compared to simpler bromoarenes. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) can quantify activation parameters .

Q. How does the compound’s structure influence its environmental persistence?

  • Degradation Pathways :

  • Hydrolysis in aqueous media generates 4-chlorophenethyl alcohol and HBr, with half-life dependent on pH and temperature.
  • Ecotoxicity assays (e.g., Daphnia magna LC50) are critical for assessing environmental hazards (H411) .

Q. Can crystallographic data refine intermolecular interactions in derivatives?

  • Approach :

  • Use SHELXL for structure refinement of co-crystals or metal-organic frameworks (MOFs) incorporating the compound. Analyze packing motifs (e.g., halogen bonding between Br and Cl atoms) and thermal displacement parameters .

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